molecular formula C17H18N2O2S B2505452 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2097899-83-5

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2505452
CAS RN: 2097899-83-5
M. Wt: 314.4
InChI Key: JDAPELLZTNOGFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule. For example, the pyrazole derivative mentioned earlier crystallized in the triclinic crystal system and exhibited a twisted conformation between the pyrazole and thiophene rings . Another compound, "Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate", showed specific dihedral angles between its rings and an intramolecular hydrogen bond that contributed to its molecular conformation . These structural details are essential for understanding the behavior of such molecules in various environments.

Chemical Reactions Analysis

The reactivity of carboxamide derivatives can lead to various chemical transformations. For instance, the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid resulted in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This demonstrates the potential for carboxamide derivatives to undergo acid-catalyzed reactions leading to diverse products. Understanding these reactions is important for the development of new synthetic pathways and the discovery of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the pyrazole derivative's crystal and molecular structure was stabilized by intermolecular hydrogen bonds, contributing to its three-dimensional supramolecular self-assembly . The compound also exhibited nonlinear optical properties, which were discussed based on polarizability and hyperpolarizability values . Additionally, the thermal decomposition of the compound was studied using thermogravimetric analysis, providing insights into its stability under various conditions . These properties are critical for the potential application of such compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown that compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide are useful in the synthesis of a wide range of heterocyclic compounds. For example, thiophene derivatives have been utilized to create various heterocyclic frameworks through reactions with nitrogen nucleophiles, leading to the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These processes highlight the compound's role in expanding the diversity of heterocyclic compounds available for further chemical and pharmaceutical exploration (Mohareb et al., 2004).

Development of New Materials

The solubility properties of benzofuran and thiophene derivatives have been extensively studied to facilitate the selection of solvents for organic semiconductor materials, specifically in the context of molecular bulk heterojunction systems. Such research has been pivotal in identifying new solvents that improve the performance of organic photovoltaic devices. This highlights the compound's significance in the development of advanced materials for energy conversion, showcasing its potential in contributing to the efficiency of solar power technologies (Walker et al., 2011).

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-17(18-16-2-1-9-22-16)19-7-5-14(11-19)12-3-4-15-13(10-12)6-8-21-15/h1-4,9-10,14H,5-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAPELLZTNOGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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